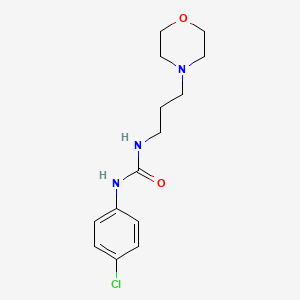

Urea, 1-(p-chlorophenyl)-3-(3-morpholinopropyl)-

Description

Contextualization of Urea (B33335) as a Privileged Scaffold in Bioactive Molecules

The versatility of the urea scaffold is evident in the wide range of medicinal applications for urea-containing compounds. These include anticancer, antibacterial, anticonvulsive, and anti-HIV agents, among others. nih.gov The donor-acceptor hydrogen bonding capability of urea derivatives is a key element in their molecular recognition and subsequent bioactivity. nih.gov

Scope and Academic Significance of Urea, 1-(p-chlorophenyl)-3-(3-morpholinopropyl)- in Research

While extensive academic research on "Urea, 1-(p-chlorophenyl)-3-(3-morpholinopropyl)-" is not widely published, its structural components suggest potential areas of academic interest. The molecule incorporates a p-chlorophenyl urea moiety, a common feature in many biologically active compounds. For instance, derivatives of 3-(4-chlorophenyl)-1-(phenethyl)urea have been investigated as allosteric modulators of the Cannabinoid Type-1 (CB1) receptor. nih.gov

Furthermore, the presence of the morpholinopropyl group can influence the compound's physicochemical properties, such as solubility and basicity, which are critical for its behavior in biological systems. The morpholine (B109124) ring is a common structural motif in medicinal chemistry and is present in a number of approved drugs.

Given the biological activities observed in structurally related compounds, "Urea, 1-(p-chlorophenyl)-3-(3-morpholinopropyl)-" represents a molecule of interest for further investigation. Its academic significance lies in its potential to be explored for various biological activities, contributing to the broader understanding of the structure-activity relationships of substituted urea derivatives.

Table 1: Biological Activity of Analogous Substituted Urea Derivatives

| Compound | Biological Activity | Research Focus |

|---|---|---|

| 1-((3S,5S,7S)-adamantan-1-yl)-3-(3,4-dichlorophenyl)urea | Antimicrobial (selective inhibition of Acinetobacter baumannii) | Discovery of new antimicrobial agents. nih.gov |

| 3-(4-chlorophenyl)-1-(phenethyl)urea analogs | Negative allosteric modulators of the Cannabinoid Type-1 (CB1) receptor | Development of treatments for substance use disorders. nih.gov |

| N-(4-methylphenylsulfonyl)-N'-(4-chlorophenyl)urea (LY181984) | Antitumor (inhibits NADH oxidase activity of HeLa plasma membranes) | Investigation of novel anticancer mechanisms. nih.gov |

Historical Perspective and Chemical Evolution of Analogous Compounds in Academic Inquiry

The history of urea as a synthetic organic compound dates back to 1828, when Friedrich Wöhler first synthesized it from inorganic starting materials. nih.gov This seminal event marked a turning point in the field of chemistry. Since then, the evolution of organic synthesis has enabled the creation of a vast array of urea derivatives. nih.gov

One of the earliest examples of a medicinal agent based on a urea derivative was developed by Bayer's laboratories in Germany. This colorless derivative of trypan red demonstrated potent antitrypanosomal activity and led to the discovery of suramin, which has been used to treat sleeping sickness. nih.gov

In recent decades, there has been a surge of interest in substituted ureas within the academic and pharmaceutical sectors. This is evidenced by the increasing number of publications and patents related to these compounds. The development of new synthetic methodologies has further fueled this research, allowing for the efficient creation of diverse libraries of urea derivatives for biological screening. nih.gov The ongoing exploration of this chemical space continues to yield novel compounds with a wide range of biological activities.

Table 2: Timeline of Key Developments in Urea Research

| Year | Development | Significance |

|---|---|---|

| 1828 | Friedrich Wöhler synthesizes urea from inorganic precursors. nih.gov | Marks the beginning of modern organic chemistry. nih.gov |

| Early 20th Century | Development of suramin, a urea-based drug. nih.gov | First effective treatment for sleeping sickness. nih.gov |

| Late 20th Century | Increased use of urea derivatives in medicinal chemistry. nih.gov | Led to the discovery of numerous bioactive compounds. nih.gov |

| 21st Century | Proliferation of research on substituted ureas for various therapeutic targets. | Highlights the continued importance of the urea scaffold in drug discovery. |

Structure

3D Structure

Properties

IUPAC Name |

1-(4-chlorophenyl)-3-(3-morpholin-4-ylpropyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20ClN3O2/c15-12-2-4-13(5-3-12)17-14(19)16-6-1-7-18-8-10-20-11-9-18/h2-5H,1,6-11H2,(H2,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDXDBWOQLMRZPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCNC(=O)NC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50224673 | |

| Record name | Urea, 1-(p-chlorophenyl)-3-(3-morpholinopropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50224673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73953-71-6 | |

| Record name | Urea, 1-(p-chlorophenyl)-3-(3-morpholinopropyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073953716 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea, 1-(p-chlorophenyl)-3-(3-morpholinopropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50224673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-Chlorophenyl)-3-(3-morpholinopropyl)urea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Mechanistic Pathways for Urea, 1 P Chlorophenyl 3 3 Morpholinopropyl

Established Synthetic Routes and Methodological Advancements

The construction of the urea (B33335) linkage in 1-(p-chlorophenyl)-3-(3-morpholinopropyl)urea can be achieved through several strategic approaches, primarily categorized into stepwise and convergent syntheses.

Stepwise Synthesis from Precursor Reagents (e.g., isocyanates, amines)

The most prevalent and direct method for the synthesis of unsymmetrical ureas is the reaction between an isocyanate and an amine. wikipedia.orgtandfonline.com For the target compound, this involves the nucleophilic addition of 3-morpholinopropylamine to 4-chlorophenyl isocyanate. nih.gov This method is highly efficient and generally proceeds under mild conditions. commonorganicchemistry.com

The reaction is typically carried out by dissolving the amine in a suitable aprotic solvent, such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or dimethylformamide (DMF), followed by the addition of the isocyanate. commonorganicchemistry.com The reaction is often exothermic and can be performed at room temperature. The progress of the reaction can be monitored by techniques like thin-layer chromatography (TLC) or infrared (IR) spectroscopy, observing the disappearance of the characteristic isocyanate peak (around 2250-2275 cm⁻¹) and the appearance of the urea carbonyl peak (around 1630-1660 cm⁻¹). asianpubs.org Upon completion, the product can often be isolated by simple filtration if it precipitates from the reaction mixture, or by evaporation of the solvent followed by purification techniques such as crystallization or column chromatography.

A representative experimental procedure for a similar synthesis is as follows: To a stirred solution of the amine in an appropriate solvent, the isocyanate is added dropwise at room temperature. The reaction mixture is then stirred for a specified period until the reaction is complete. The resulting product is then isolated and purified. asianpubs.org

Table 1: Representative Solvents and Conditions for Isocyanate-Amine Reactions

| Solvent | Temperature (°C) | Typical Reaction Time | Notes |

| Dichloromethane (DCM) | 20-25 | 1-4 hours | Good for dissolving both reactants, easy to remove. |

| Tetrahydrofuran (THF) | 20-25 | 1-4 hours | Another common aprotic solvent. |

| Dimethylformamide (DMF) | 20-25 | 1-3 hours | Higher boiling point, useful for less reactive substrates. |

| Acetonitrile | 20-25 | 2-6 hours | Can be used as an alternative to chlorinated solvents. |

This table is illustrative and specific conditions may vary based on the reactivity of the substrates.

Convergent Synthetic Approaches and Coupling Reactions

Convergent synthesis aims to combine larger, pre-assembled fragments to form the final product, which can be more efficient for complex molecules. For unsymmetrical ureas, palladium-catalyzed C-N cross-coupling reactions represent a powerful convergent strategy. nih.gov This approach can circumvent the use of potentially hazardous isocyanates.

One such method involves the coupling of an aryl halide with a urea or a protected urea derivative in the presence of a palladium catalyst and a suitable ligand. organic-chemistry.org For the synthesis of 1-(p-chlorophenyl)-3-(3-morpholinopropyl)urea, this could conceptually involve the coupling of 4-chlorophenyl bromide or iodide with 1-(3-morpholinopropyl)urea. However, the more common and practical approach is the reaction of an aryl halide with a protected urea, followed by deprotection and subsequent reaction.

Alternative phosgene-free methods for the in situ generation of isocyanates from amines, followed by reaction with another amine, also fall under convergent strategies. Reagents like carbonyldiimidazole (CDI) or triphosgene (B27547) can be used as phosgene (B1210022) substitutes. tandfonline.comcommonorganicchemistry.com These reagents react with an amine to form an activated intermediate that then reacts with a second amine to form the urea.

Mechanistic Elucidation of Key Formation Reactions and Transition States

The formation of the urea bond from the reaction of an isocyanate with an amine proceeds through a nucleophilic addition mechanism. The carbon atom of the isocyanate group (-N=C=O) is electrophilic due to the electron-withdrawing nature of the adjacent nitrogen and oxygen atoms. The nitrogen atom of the amine acts as the nucleophile.

The reaction is generally believed to proceed in a single concerted step, where the nitrogen of the amine attacks the carbonyl carbon of the isocyanate, and simultaneously, the proton from the amine is transferred to the nitrogen of the isocyanate. This proceeds through a four-membered ring transition state.

Alternatively, a stepwise mechanism can be considered, involving the initial formation of a zwitterionic intermediate. In this pathway, the amine attacks the isocyanate to form the intermediate, which then undergoes a rapid proton transfer to yield the final urea product. The high reactivity of primary aliphatic amines with aromatic isocyanates suggests that the reaction is very fast, with a low activation energy. umn.edu

Computational studies on similar reactions suggest that the transition state involves a planar arrangement of the key atoms, facilitating the nucleophilic attack and proton transfer. The energy barrier for this reaction is generally low, which is consistent with the typically mild conditions required for the synthesis.

Optimization of Reaction Conditions for Yield and Selectivity in Laboratory Synthesis

Optimizing the synthesis of 1-(p-chlorophenyl)-3-(3-morpholinopropyl)urea primarily focuses on maximizing the yield and purity of the product while minimizing reaction time and side reactions. Key parameters to consider include:

Stoichiometry of Reactants: Using a slight excess of one of the reactants can drive the reaction to completion. However, a large excess can complicate the purification process. A 1:1 molar ratio is often a good starting point.

Solvent Choice: The solvent should be inert to the reactants and should be able to dissolve both the amine and the isocyanate. Aprotic solvents are generally preferred to avoid side reactions with the isocyanate. The polarity of the solvent can also influence the reaction rate.

Temperature: While many isocyanate-amine reactions proceed readily at room temperature, gentle heating can be employed to accelerate the reaction for less reactive substrates. Conversely, for highly reactive combinations, cooling may be necessary to control the reaction rate and prevent the formation of byproducts.

Concentration: The concentration of the reactants can affect the reaction rate. Higher concentrations generally lead to faster reactions, but may also increase the likelihood of side reactions or precipitation issues.

Catalysis: While often not necessary for the reaction between an isocyanate and a primary amine, catalysts can be employed in more challenging cases. Tertiary amines or organometallic compounds can catalyze the reaction.

Table 2: Factors Influencing Yield and Selectivity in Urea Synthesis

| Parameter | Effect on Yield | Effect on Selectivity | Considerations |

| Solvent | Can affect reaction rate and solubility of product. | Can influence side reactions. | Aprotic solvents are generally preferred. |

| Temperature | Higher temperature increases reaction rate. | Higher temperature can lead to byproduct formation. | Optimize for the specific reactants. |

| Reactant Ratio | Slight excess of one reactant can drive completion. | Large excess can lead to side products. | Near equimolar ratios are often optimal. |

| Catalyst | Can significantly increase reaction rate. | May introduce new side reaction pathways. | Use only when necessary for sluggish reactions. |

This table provides general guidelines for optimization.

Green Chemistry Principles and Sustainable Methodologies in Substituted Urea Synthesis

Applying green chemistry principles to the synthesis of substituted ureas aims to reduce the environmental impact of the chemical process. Key areas of focus include:

Atom Economy: The reaction of an isocyanate with an amine has a high atom economy, as all atoms of the reactants are incorporated into the final product.

Use of Safer Reagents: A major focus in green urea synthesis is the avoidance of highly toxic phosgene and isocyanates. tandfonline.com Methodologies that utilize carbon dioxide (CO₂) as a C1 source are particularly attractive. rsc.orgsemanticscholar.org The direct carbonylation of amines with CO₂ in the presence of a catalyst and a dehydrating agent can produce ureas with water as the only byproduct. rsc.org

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives is a key principle of green chemistry. Water has been shown to be a viable solvent for the synthesis of some N-substituted ureas. rsc.org Supercritical fluids, such as supercritical CO₂, can also serve as green reaction media.

Energy Efficiency: Conducting reactions at ambient temperature and pressure minimizes energy consumption. Microwave-assisted synthesis can also be a more energy-efficient alternative to conventional heating. nih.gov

Table 3: Comparison of Synthetic Methods based on Green Chemistry Principles

| Method | Green Advantages | Green Disadvantages |

| Isocyanate + Amine | High atom economy. | Often involves hazardous isocyanates. |

| Amine + CO₂ + Catalyst | Utilizes a renewable and non-toxic C1 source. | May require catalysts and dehydrating agents. |

| Phosgene Substitutes (e.g., CDI) | Avoids the direct use of phosgene gas. | Reagents can still be hazardous and generate waste. |

| Solvent-free/Aqueous Synthesis | Reduces or eliminates the use of organic solvents. | May not be suitable for all substrates. |

This table provides a comparative overview of different synthetic strategies from a green chemistry perspective.

Advanced Molecular Characterization and Computational Chemical Analysis of Urea, 1 P Chlorophenyl 3 3 Morpholinopropyl

Spectroscopic and Spectrometric Elucidation Techniques for Structural Confirmation

Without access to experimental spectra, a detailed analysis is impossible.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Topology and Stereochemistry

No published ¹H or ¹³C NMR data, including chemical shifts and coupling constants, could be found for this specific molecule.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pattern Analysis

Specific HRMS data, which would confirm the elemental composition and provide insight into the compound's fragmentation pathways, is not available.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis

The characteristic absorption bands for the functional groups and the electronic transitions of Urea (B33335), 1-(p-chlorophenyl)-3-(3-morpholinopropyl)- have not been reported in the searched scientific literature.

X-ray Crystallography for Solid-State Structural Investigations and Conformational Analysis

A crystal structure for this compound has not been deposited in public crystallographic databases. Therefore, a discussion of its solid-state conformation, bond lengths, bond angles, and intermolecular interactions cannot be conducted.

Quantum Chemical Calculations and Density Functional Theory (DFT) Studies

Electronic Structure, Frontier Molecular Orbital Analysis, and Reactivity Descriptors

No computational studies detailing the electronic structure, Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or other reactivity descriptors for this specific urea derivative were identified.

Conformational Analysis and Energy Landscapes of the Compound

The conformational flexibility of Urea, 1-(p-chlorophenyl)-3-(3-morpholinopropyl)- is primarily dictated by the rotational freedom around several key single bonds. The urea moiety itself can exhibit different conformations due to the partial double bond character of the C-N bonds, leading to potential cis/trans isomerism. nih.gov For N,N'-disubstituted ureas, a trans,trans conformation is often the most stable. nih.gov The energy landscape of the molecule is a multidimensional surface that maps the potential energy of the compound as a function of its conformational degrees of freedom, typically the dihedral angles of rotatable bonds.

A systematic conformational search would be the initial step in such an analysis. This involves rotating the key dihedral angles—such as those connecting the p-chlorophenyl ring to the urea nitrogen, the urea nitrogen to the propyl chain, the propyl chain bonds, and the bond connecting the propyl chain to the morpholine (B109124) ring—to generate a comprehensive set of possible conformers. Quantum mechanical calculations, often employing Density Functional Theory (DFT), would then be used to optimize the geometry of each conformer and calculate its relative energy.

The results of such an analysis would typically be presented as a potential energy surface (PES) plot or a Ramachandran-like plot for key dihedral angles. These plots would reveal the low-energy (stable) and high-energy (unstable) conformations. For instance, steric hindrance between the p-chlorophenyl ring and the morpholinopropyl group would likely lead to high-energy regions on the landscape. The global minimum on this surface would correspond to the most stable conformation of the molecule in a vacuum.

Illustrative Data Table: Calculated Relative Energies of Key Conformers

| Conformer | Dihedral Angle 1 (°C) (Cl-C-N-C) | Dihedral Angle 2 (°C) (C-N-C-C) | Relative Energy (kcal/mol) |

| A | 178.5 | 179.2 | 0.00 |

| B | 0.5 | 179.5 | 3.5 |

| C | 179.0 | 60.0 | 5.2 |

| D | 178.8 | -60.0 | 5.3 |

Note: This data is hypothetical and serves to illustrate the expected output of a conformational analysis.

Molecular Dynamics Simulations and Intermolecular Interaction Analysis

Molecular dynamics (MD) simulations provide a powerful tool to study the dynamic behavior of molecules over time, including their interactions with themselves and their environment (e.g., a solvent). An MD simulation of Urea, 1-(p-chlorophenyl)-3-(3-morpholinopropyl)- would involve placing one or more molecules in a simulation box, often with an explicit solvent like water, and then solving Newton's equations of motion for every atom in the system over a specified period.

These simulations can reveal how the molecule explores its conformational space at a given temperature, the stability of different conformations, and the nature of intermolecular interactions. Analysis of the simulation trajectory can provide insights into hydrogen bonding patterns, π-π stacking interactions, and other non-covalent forces that govern the molecule's behavior in a condensed phase.

For a molecule like Urea, 1-(p-chlorophenyl)-3-(3-morpholinopropyl)-, key intermolecular interactions would be expected to include:

Hydrogen Bonding: The urea moiety contains both hydrogen bond donors (N-H groups) and a hydrogen bond acceptor (C=O group), which can form strong intermolecular hydrogen bonds with other urea molecules or with solvent molecules. nih.gov The nitrogen and oxygen atoms of the morpholine ring can also act as hydrogen bond acceptors.

π-π Stacking: The p-chlorophenyl ring can engage in π-π stacking interactions with other aromatic rings.

Analysis of the radial distribution functions (RDFs) from an MD simulation can quantify the probability of finding certain atoms at a particular distance from each other, providing clear evidence of specific intermolecular interactions like hydrogen bonds.

Illustrative Data Table: Key Intermolecular Interactions from a Simulated Dimer

| Interaction Type | Interacting Groups | Average Distance (Å) |

| Hydrogen Bond | Urea N-H --- O=C (Urea) | 2.1 |

| Hydrogen Bond | Urea N-H --- O (Morpholine) | 2.3 |

| π-π Stacking | p-chlorophenyl --- p-chlorophenyl | 3.5 |

Note: This data is hypothetical and for illustrative purposes only.

Biological Activity and Mechanistic Insights of Urea, 1 P Chlorophenyl 3 3 Morpholinopropyl in Non Human Biological Systems

In Vitro Biological Target Identification and Validation

Enzyme Inhibition Kinetics and Mechanism of Action (e.g., specific hydrolases, transferases, oxidoreductases)

No studies detailing the enzyme inhibition kinetics or the mechanism of action for Urea (B33335), 1-(p-chlorophenyl)-3-(3-morpholinopropyl)- were identified in the public domain. Research on other urea derivatives has indicated potential inhibitory activity against enzymes like urease and soluble epoxide hydrolase, but specific data, including IC50 or Ki values for the target compound, is not available.

Receptor Binding Profiling and Ligand-Target Interactions (e.g., G-protein coupled receptors, nuclear receptors)

There is no available information regarding the receptor binding profile or specific ligand-target interactions of Urea, 1-(p-chlorophenyl)-3-(3-morpholinopropyl)-. While some analogs of chlorophenyl urea have been investigated as modulators of cannabinoid receptors (G-protein coupled receptors), no such data exists for the specified molecule.

Antimicrobial or Antifungal Efficacy in Laboratory Strains

No specific data on the antimicrobial or antifungal efficacy of Urea, 1-(p-chlorophenyl)-3-(3-morpholinopropyl)- against laboratory strains was found. While numerous studies have synthesized and tested novel urea derivatives for such properties against a range of bacteria and fungi, the target compound has not been included in these assessments.

Herbicidal or Insecticidal Activity Assessment in Model Organisms and Plant Systems

There are no publicly available studies assessing the herbicidal or insecticidal activity of Urea, 1-(p-chlorophenyl)-3-(3-morpholinopropyl)-. Patents and research articles describe the potential of other urea derivatives as herbicides and insecticides, but specific efficacy data for this compound is absent.

Structure-Activity Relationship (SAR) Studies of Urea, 1-(p-chlorophenyl)-3-(3-morpholinopropyl)- Analogs

No structure-activity relationship (SAR) studies focusing on analogs of Urea, 1-(p-chlorophenyl)-3-(3-morpholinopropyl)- could be located in the reviewed literature. SAR studies for other classes of urea derivatives exist, providing insights into how structural modifications influence their biological activities, but these are not directly applicable to the specific scaffold of the requested compound.

Systematic Derivatization and Functional Group Modifications for Activity Optimization

There is no specific literature detailing the systematic derivatization of Urea, 1-(p-chlorophenyl)-3-(3-morpholinopropyl)- for activity optimization. However, research on analogous substituted urea compounds provides a framework for understanding potential modifications. For many biologically active urea derivatives, structure-activity relationship (SAR) studies often involve modifications at several key positions to enhance potency and selectivity. nih.govnih.gov

Common derivatization strategies for related phenylurea compounds include:

Modification of the Phenyl Ring: Introducing or altering substituents on the p-chlorophenyl ring can significantly impact activity. Variations in halogen substitution (e.g., fluorine, bromine), or the addition of alkyl, alkoxy, or nitro groups, are common strategies to modulate electronic and steric properties, thereby influencing target binding. nih.govnih.gov

Alterations of the Urea Linker: The urea moiety itself is crucial for activity in many analogs, often participating in key hydrogen bonding interactions with biological targets. researchgate.net Modifications are generally conservative, but N-methylation or other substitutions can alter solubility and metabolic stability.

Modification of the Morpholinopropyl Group: The morpholino group and the propyl linker can be altered to explore the impact on pharmacokinetics and target engagement. This includes changing the ring size (e.g., to piperidine (B6355638) or piperazine), introducing substituents on the morpholine (B109124) ring, or varying the length of the alkyl chain. nih.gov For instance, in a series of N,N'-bis[3-(3-substituted urea)propyl]piperazines, various substitutions on the urea moiety led to compounds with anticonvulsant activity in mice. nih.gov

Without direct experimental data on Urea, 1-(p-chlorophenyl)-3-(3-morpholinopropyl)- , these examples from related compounds serve only as a hypothetical guide to potential optimization strategies.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

No specific Quantitative Structure-Activity Relationship (QSAR) models have been published for Urea, 1-(p-chlorophenyl)-3-(3-morpholinopropyl)- . QSAR studies are computational tools used to correlate the chemical structure of compounds with their biological activity. For classes of related compounds, such as substituted ureas, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices (CoMSIA) are often employed. nih.gov

These models analyze how variations in steric, electrostatic, and hydrophobic fields across a series of molecules relate to changes in their biological activity. nih.gov For a hypothetical QSAR study on derivatives of Urea, 1-(p-chlorophenyl)-3-(3-morpholinopropyl)- , the following descriptors would likely be considered:

| Descriptor Class | Examples of Descriptors | Potential Impact on Activity |

| Electronic | Hammett constants, Dipole moment, Partial atomic charges | Influences receptor-ligand electrostatic interactions and hydrogen bonding capacity. |

| Steric | Molar refractivity, Taft steric parameters, Molecular volume | Determines the fit of the molecule into a target binding site. |

| Hydrophobic | LogP (octanol-water partition coefficient) | Affects membrane permeability, solubility, and hydrophobic interactions with the target. |

| Topological | Connectivity indices, Wiener index | Describes the shape and branching of the molecule. |

A successful QSAR model could be used to predict the activity of newly designed analogs before their synthesis, thereby streamlining the drug discovery or pesticide development process. nih.gov However, the development of such a model requires a dataset of multiple, structurally related compounds with experimentally determined biological activities, which is not available for the subject compound.

In Vivo Investigations in Model Organisms (Excluding Human Clinical Data)

Metabolic Fate and Biotransformation Pathways in Non-Human Biological Systems

The metabolic fate and biotransformation pathways of Urea, 1-(p-chlorophenyl)-3-(3-morpholinopropyl)- have not been documented in any non-human biological system. Metabolism studies are crucial for understanding how an organism processes a foreign compound (xenobiotic), which influences its efficacy and duration of action. nih.gov

Generally, the biotransformation of such a compound would be expected to proceed through Phase I and Phase II metabolic reactions. nih.gov

Phase I Reactions: These typically involve oxidation, reduction, or hydrolysis to introduce or unmask functional groups. For the target compound, potential Phase I reactions in a model organism like a rat could include:

Hydroxylation of the p-chlorophenyl ring.

N-dealkylation of the propyl chain.

Oxidation of the morpholine ring.

Phase II Reactions: These involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion. nih.gov Common conjugation reactions include glucuronidation, sulfation, and glutathione (B108866) conjugation.

Studies on related compounds can offer clues. For example, the metabolism of urea cycle intermediates has been studied in rat models of pulmonary hypertension, demonstrating how metabolic pathways involving urea-related structures can be analyzed. nih.gov Without specific experimental data, any discussion of the metabolic fate of Urea, 1-(p-chlorophenyl)-3-(3-morpholinopropyl)- remains speculative.

Role of Urea, 1 P Chlorophenyl 3 3 Morpholinopropyl As a Research Probe and Chemical Scaffold

Utilization in Chemical Biology for Target Deconvolution and Pathway Elucidation

Substituted ureas are valuable tools in chemical biology for identifying and validating novel drug targets and elucidating complex biological pathways. While specific studies employing Urea (B33335), 1-(p-chlorophenyl)-3-(3-morpholinopropyl)- for target deconvolution are not extensively documented, the activities of structurally related compounds highlight its potential in this area.

For instance, the imidazole (B134444) derivative Fenobam, which features a 3-chlorophenyl urea moiety, was initially developed as an anxiolytic agent. wikipedia.orgwikipedia.org Later studies identified it as a potent and selective negative allosteric modulator of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). wikipedia.orgwikipedia.org This discovery has established Fenobam as a crucial research probe for investigating the physiological and pathological roles of mGluR5, and it serves as a lead compound for the development of new mGluR5 antagonists. wikipedia.orgwikipedia.org This example underscores the potential of chlorophenyl urea scaffolds in target identification and validation.

The general approach for utilizing a compound like Urea, 1-(p-chlorophenyl)-3-(3-morpholinopropyl)- as a research probe would involve its derivatization to incorporate a reactive group or a reporter tag, enabling techniques such as affinity chromatography or activity-based protein profiling to identify its cellular binding partners.

Table 1: Examples of Substituted Ureas as Research Probes

| Compound Class | Example | Biological Target/Pathway | Application |

|---|---|---|---|

| Chlorophenyl Ureas | Fenobam | Metabotropic glutamate receptor 5 (mGluR5) | Probe for studying mGluR5 function and lead compound for antagonist development. wikipedia.orgwikipedia.org |

Application in Agricultural Science as a Potential Phytochemical or Pest Control Agent

The structural motifs present in Urea, 1-(p-chlorophenyl)-3-(3-morpholinopropyl)- suggest its potential utility in agricultural science, particularly as a pest control agent. The broader class of benzoylphenyl ureas is well-known for its insecticidal properties, primarily acting as insect growth regulators by inhibiting chitin (B13524) synthesis. researchgate.net

Specifically, 4-chlorophenylurea (B1664162) is a known environmental transformation product of the insecticide Diflubenzuron, indicating the relevance of this chemical moiety in the context of pest management. nih.gov While the specific activity of Urea, 1-(p-chlorophenyl)-3-(3-morpholinopropyl)- has not been reported, its structural similarity to known insecticidal ureas makes it a candidate for investigation.

Furthermore, pyrimidine (B1678525) derivatives containing a urea pharmacophore have been synthesized and shown to exhibit insecticidal activity against vectors like Aedes aegypti. nih.gov This highlights the potential for designing novel pest control agents based on a urea scaffold.

Table 2: Phenyl Urea Derivatives in Pest Control

| Compound/Class | Type of Agent | Mechanism of Action | Target Pests |

|---|---|---|---|

| Benzophenyl Ureas | Insecticide (Insect Growth Regulator) | Inhibition of chitin synthesis. researchgate.net | Various insect pests. researchgate.net |

| Diflubenzuron | Insecticide | Chitin synthesis inhibitor. | Wide range of insects. |

Development as a Precursor or Intermediate in the Synthesis of Novel Research Compounds

The chemical structure of Urea, 1-(p-chlorophenyl)-3-(3-morpholinopropyl)- makes it a valuable precursor or intermediate for the synthesis of more complex and potentially bioactive molecules. The urea linkage is readily formed, typically through the reaction of an isocyanate with an amine. mdpi.comnih.gov In this case, 4-chlorophenyl isocyanate would be reacted with 3-morpholinopropylamine. sigmaaldrich.com

This synthetic accessibility allows for the systematic modification of either the p-chlorophenyl ring or the morpholinopropyl tail to generate a library of analogs for screening in various biological assays. For example, the aromatic ring can be further substituted to explore electronic and steric effects on activity, while the morpholine (B109124) ring can be replaced with other heterocycles to probe the impact on solubility and target binding. The development of phenyl urea derivatives as IDO1 inhibitors for cancer therapy illustrates this approach, where modifications to the core structure led to potent and selective compounds. nih.gov

Table 3: Synthetic Strategies for Urea Derivatives

| Reactants | Product | General Application |

|---|---|---|

| Isocyanate + Amine | Substituted Urea | Widely used for the synthesis of bioactive molecules. mdpi.comnih.gov |

Contribution to the Understanding of Structure-Function Relationships in Substituted Urea Chemistry

The study of Urea, 1-(p-chlorophenyl)-3-(3-morpholinopropyl)- and its analogs can significantly contribute to the understanding of structure-function relationships within the broader class of substituted ureas. By systematically altering the chemical features of the molecule and assessing the impact on biological activity, researchers can build predictive models for the design of new compounds with desired properties.

Key structural features that can be investigated include:

The p-chlorophenyl group: The position and nature of the halogen substituent on the phenyl ring can influence the compound's electronic properties and its ability to form halogen bonds with biological targets.

The urea linkage: The hydrogen bonding capabilities of the urea moiety are crucial for its interaction with proteins.

The morpholinopropyl chain: The morpholine ring is considered a "privileged pharmacophore" in medicinal chemistry due to its favorable physicochemical properties and its ability to improve the pharmacokinetic profile of a molecule. researchgate.net The length and flexibility of the propyl linker can also impact binding affinity.

Studies on 3-(4-chlorophenyl)-1-(phenethyl)urea analogs as allosteric modulators of the Cannabinoid Type-1 (CB1) receptor have demonstrated that substitutions on the phenyl ring can significantly alter potency. nih.gov Similarly, research on N-alkyl substituted ureas bearing a morpholine moiety has shown that these compounds can exhibit antibacterial and antifungal activities, with the nature of the substituent on the phenyl ring influencing the potency. nih.gov

Table 4: Structure-Activity Relationship (SAR) Insights from Related Ureas

| Structural Moiety | Observed Influence on Activity | Example Compound Class |

|---|---|---|

| Substituted Phenyl Ring | Affects potency and selectivity. nih.gov | CB1 Receptor Modulators. nih.gov |

| Morpholine Ring | Can enhance biological activity and improve pharmacokinetic properties. researchgate.netnih.gov | Antimicrobial N-alkyl ureas. nih.gov |

Analytical Methodologies for Detection and Quantification of Urea, 1 P Chlorophenyl 3 3 Morpholinopropyl in Research Matrices

Chromatographic Separation Techniques (HPLC, GC, TLC) with Advanced Detection

Chromatography is a cornerstone of analytical chemistry, offering powerful tools for separating complex mixtures. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) are particularly relevant for the analysis of substituted ureas.

High-Performance Liquid Chromatography (HPLC): HPLC is a preferred method for the analysis of phenylurea compounds due to its high resolution and applicability to non-volatile and thermally sensitive molecules. Methods for related phenylurea herbicides typically employ reverse-phase chromatography. nih.gov A C18 stationary phase is commonly used with a mobile phase consisting of an acetonitrile-water gradient, which allows for the effective separation of compounds with varying polarities. nih.gov Detection is often achieved using a Diode Array Detector (DAD), which provides ultraviolet (UV) absorbance data across a range of wavelengths simultaneously. nih.gov For phenyl ureas, monitoring at 245 nm has been found to be effective. nih.gov To enhance sensitivity and specificity, post-column photolysis and derivatization (PPD) can be utilized. This technique involves photolytically converting the phenylureas into monoalkylamines, which are then derivatized with reagents like o-phthalaldehyde (B127526) and 2-mercaptoethanol (B42355) to form highly fluorescent isoindoles, enabling trace-level detection. nih.gov

Table 1: Example HPLC Conditions for Phenylurea Analysis nih.gov

| Parameter | Condition |

| Column | C18 Reverse Phase |

| Mobile Phase | Acetonitrile-Water Gradient |

| Detection | Diode Array Detector (DAD) at 245 nm |

| Alternative Detection | Post-Column Photolysis and Derivatization (PPD) with Fluorescence Detector |

| Sample Preparation | Solid Phase Extraction (SPE) |

Gas Chromatography (GC): GC analysis of phenylurea compounds can be challenging due to their thermal instability. High temperatures in the GC injector port can cause degradation of the parent molecule. researchgate.net However, this characteristic can be exploited for analytical purposes, as the degradation products are often reproducible and can be used for identification and quantification. researchgate.net For instance, many phenylureas thermally degrade to form their corresponding carbamic acid methyl esters or isocyanates. researchgate.net Analysis is typically performed on capillary columns, such as a DB-5MS, with detection methods like Nitrogen-Phosphorus Detection (NPD), Electron Capture Detection (ECD), or Mass Spectrometry (MS) for confirmation. researchgate.net The use of a programmable temperature vaporizer (PTV) injector can help control the degradation process. researchgate.net

Thin-Layer Chromatography (TLC): High-Performance Thin-Layer Chromatography (HPTLC) offers a simple, rapid, and cost-effective method for the routine analysis and screening of urea-containing compounds. nih.govuni-giessen.de This technique allows for the simultaneous analysis of multiple samples on a single plate. uni-giessen.de For visualization and quantification, derivatization is often employed. A common derivatizing agent for urea (B33335) is p-dimethylaminobenzaldehyde (DMAB), which reacts to form a distinctively colored yellow compound. nih.gov The intensity of the resulting spot can be measured using a densitometer to provide quantitative data. HPTLC methods are valued for their simplicity in sample preparation and speed, making them suitable for high-throughput screening. nih.govuni-giessen.de

Spectrophotometric and Spectrofluorometric Detection Methods for Trace Analysis

Spectroscopic methods are essential for the detection and quantification of "Urea, 1-(p-chlorophenyl)-3-(3-morpholinopropyl)-", especially when coupled with chromatographic separations or used for standalone assays.

Spectrophotometric Detection: UV-Visible spectrophotometry is a widely used detection method in analytical chemistry. As mentioned, HPLC systems frequently incorporate DAD or UV detectors to quantify analytes as they elute from the column. nih.gov Beyond chromatography, colorimetric assays can be developed. The reaction between the urea functional group and p-dimethylaminobenzaldehyde in an acidic medium produces a yellow-green colored product that can be measured spectrophotometrically. sci-hub.se The color develops quickly and is stable, allowing for reliable quantification. The typical wavelength for maximum absorbance in such assays is around 420 nm. sci-hub.se The working concentration range for this type of method for urea has been reported as 50 to 240 parts per million (ppm). sci-hub.se

Spectrofluorometric Detection: Spectrofluorometry offers significantly higher sensitivity and selectivity compared to spectrophotometry. For compounds that are not naturally fluorescent, derivatization is required. As described in the HPLC section, a powerful strategy for phenylureas involves post-column photolysis to generate primary amines, which are then reacted with reagents like o-phthalaldehyde (OPA) in the presence of a thiol (e.g., 2-mercaptoethanol) to yield highly fluorescent derivatives. nih.gov This approach allows for the detection of phenylureas at nanogram-per-liter (ng/L) levels, making it ideal for trace analysis in complex matrices. nih.gov

Electrophoretic Approaches for Separation and Analysis of Related Compounds

Capillary Electrophoresis (CE) is a high-resolution separation technique that is well-suited for the analysis of charged or chargeable molecules and for separating structurally similar compounds, such as isomers or related impurities.

For compounds containing a chlorophenyl group, CE provides an excellent analytical tool. nih.gov A method developed for the separation of chlorophenylpiperazine (B10847632) isomers, which are structurally related to the target compound, utilizes an acidic background electrolyte (BGE) containing phosphoric acid adjusted to pH 2.5. nih.gov To achieve separation of these closely related structures, a chiral selector, such as α-cyclodextrin, is often added to the BGE. nih.gov The analysis is performed in an uncoated fused-silica capillary under a high voltage (e.g., 25 kV), with detection typically carried out using a UV detector at a wavelength around 236 nm. nih.gov This methodology demonstrates the capability of CE to resolve subtle structural differences, making it a valuable technique for purity assessment and the analysis of related substances of "Urea, 1-(p-chlorophenyl)-3-(3-morpholinopropyl)-". nih.gov

Table 2: Example Capillary Electrophoresis Conditions for Chlorophenyl-Containing Compounds nih.gov

| Parameter | Condition |

| Capillary | Uncoated Fused-Silica (60 cm total length, 50 cm effective length, 50 µm i.d.) |

| Background Electrolyte (BGE) | 20 mmol/L Phosphoric Acid with 10 mmol/L α-cyclodextrin, pH 2.5 |

| Voltage | 25 kV |

| Temperature | 25°C |

| Detection | Spectrophotometric UV at 236 nm |

| Internal Standard | Procaine |

Development of Bioanalytical Methods for In Vitro or In Vivo Sample Analysis (Non-Human)

The development of robust bioanalytical methods is crucial for studying the behavior of "Urea, 1-(p-chlorophenyl)-3-(3-morpholinopropyl)-" in biological systems during preclinical research. These methods are designed to accurately measure the compound in complex biological matrices like plasma, tissue homogenates, or urine from non-human test systems.

In Vitro Analysis: In vitro studies are essential for investigating the metabolic stability and potential biochemical interactions of a compound. For substituted ureas, analyses have been performed using preparations like rat brain homogenates to assess effects on biochemical pathways, such as the oxidation of pyruvic acid. nih.gov Such assays require sensitive analytical methods, often based on HPLC-MS or GC-MS, to quantify the parent compound and any resulting metabolites after incubation with the biological matrix.

In Vivo Analysis (Non-Human): In vivo studies in animal models are necessary to understand the pharmacokinetic profile of a compound. This involves developing and validating methods to quantify the compound and its metabolites in biological fluids. For example, a sensitive GC procedure with nitrogen-phosphorus detection was developed for the quantitative determination of a metabolite in urine, with GC-MS used for confirmation. nih.gov Sample preparation is a critical step and often involves liquid-liquid extraction or solid-phase extraction to isolate the analyte from interfering substances in the matrix. nih.gov These validated bioanalytical methods are fundamental to supporting non-human in vivo research, such as the evaluation of anticonvulsant or antinociceptive activity in rodent models. nih.gov

Environmental Distribution, Degradation, and Ecotoxicological Implications in Non Target Organisms Academic Research Perspective

Environmental Fate and Persistence Studies in Soil and Water Systems

No data is available on the persistence, mobility, or ultimate environmental fate of Urea (B33335), 1-(p-chlorophenyl)-3-(3-morpholinopropyl)- in soil and aquatic environments.

Biodegradation Pathways and Microbial Metabolism in Environmental Contexts

There is no available information detailing the microbial degradation of this compound or the metabolic pathways involved in its breakdown in the environment.

Ecotoxicity Assessments in Aquatic and Terrestrial Model Ecosystems (e.g., algae, daphnia, soil microbes)

No ecotoxicological studies were found that assess the impact of Urea, 1-(p-chlorophenyl)-3-(3-morpholinopropyl)- on key environmental indicator species.

Q & A

Q. What are the established synthetic routes for preparing 1-(p-chlorophenyl)-3-(3-morpholinopropyl)urea, and how is purity optimized?

Methodological Answer: The compound is synthesized via nucleophilic substitution or urea-forming reactions. A typical protocol involves:

- Reacting 3-morpholinopropyl chloride (CAS 7357-67-7) with a p-chlorophenyl isocyanate or amine precursor under reflux in anhydrous solvents like THF or DCM .

- Purification via column chromatography (silica gel, eluent: methanol/dichloromethane) or recrystallization .

- Yield optimization: Adjusting reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 for amine:isocyanate) improves efficiency. For example, a 47% yield was reported for a structurally analogous urea derivative using similar conditions .

Key Characterization Steps:

Q. Which spectroscopic and crystallographic methods are critical for confirming the compound’s structure?

Methodological Answer:

- FT-IR : Urea carbonyl stretch (~1640–1680 cm⁻¹) and NH stretches (~3200–3350 cm⁻¹) confirm the urea moiety .

- X-ray Diffraction : Resolves hydrogen-bonding networks (e.g., intramolecular N–H···O bonds) and torsion angles (e.g., dihedral angles between aryl and morpholine rings) .

- DFT Calculations : B3LYP/6-311G+(2d,p) basis sets predict bond lengths and angles with <0.01 Å and <1° deviations from experimental data, respectively .

Example Crystallographic Data (from analogous compounds):

| Parameter | Experimental (X-ray) | DFT (6-311G+(2d,p)) |

|---|---|---|

| C=O Bond Length | 1.235 Å | 1.240 Å |

| N–H···O Distance | 2.89 Å | 2.85 Å |

| R² Correlation | — | 0.997 |

Advanced Research Questions

Q. How do intermolecular interactions revealed by X-ray diffraction influence the compound’s stability and reactivity?

Methodional Answer: Crystal packing analysis shows:

- Intramolecular H-bonds between urea NH and morpholine oxygen stabilize the conformation .

- Intermolecular H-bonds with lattice water (O–H···N, 2.8–3.0 Å) enhance thermal stability (decomposition >200°C) .

- π-Stacking of p-chlorophenyl rings (3.5–4.0 Å spacing) may affect solubility and aggregation in solution-phase studies .

Experimental Design Tip:

Use variable-temperature XRD to assess thermal expansion coefficients and phase transitions.

Q. How can discrepancies between computational (DFT) and experimental structural data be resolved?

Methodological Answer: Discrepancies often arise from:

- Basis Set Limitations : Smaller sets (e.g., 6-31G) underestimate van der Waals interactions. Upgrade to 6-311G+(2d,p) or include dispersion corrections (e.g., Grimme’s D3) .

- Solvent Effects : DFT gas-phase models ignore solvation. Apply implicit solvation (e.g., PCM) or molecular dynamics simulations .

- Thermal Motion : XRD data reflect time-averaged positions, while DFT assumes static structures. Use Hirshfeld atom refinement for dynamic corrections .

Case Study:

For a thiourea analog, increasing the basis set improved the correlation (R²) between experimental and computed vibrations from 0.992 to 0.997 .

Q. What strategies validate the compound’s bioactivity in enzyme inhibition studies?

Methodological Answer:

- Kinetic Assays : Measure IC₅₀ values against target enzymes (e.g., PRMT3) using radioactive methyltransferase assays .

- Docking Studies : Align the urea moiety with enzyme active sites (e.g., allosteric pockets of PRMT3) using AutoDock Vina .

- SAR Analysis : Compare with analogs (e.g., morpholine chain length modifications) to identify critical substituents .

Example Data (from PRMT3 inhibitors):

| Compound | IC₅₀ (nM) | Selectivity (vs PRMT1) |

|---|---|---|

| 14c (morpholinopropyl) | 120 | >50-fold |

| 14d (longer chain) | 85 | >100-fold |

Q. How are reaction intermediates and by-products characterized during synthesis?

Methodological Answer:

- LC-MS/MS : Monitors reaction progress and identifies by-products (e.g., unreacted 3-morpholinopropyl chloride) .

- TLC with UV/fluorescence detection : Spots urea derivatives (Rf ~0.5 in 10% MeOH/DCM) .

- Isolation via Prep-HPLC : Collect and analyze fractions with unexpected retention times for structural elucidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.